molecular formula C12H14N2O3 B8448248 m-Acetamido-acetylacetanilide

m-Acetamido-acetylacetanilide

Cat. No. B8448248
M. Wt: 234.25 g/mol
InChI Key: QBHWRDFYUYUZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039316

Procedure details

20.1 g of diketene were added to a solution of 35 g of m-aminoacetanilide in 150 ml of benzene and after stirring for an hour, the mixture was evaporated to dryness under reduced pressure. The residue was added to acetone and the mixture was filtered. The filtrate was evaporated to dryness under reduced pressure and the residue was added to ether. The mixture was vacuum filtered and the precipitate was washed and dried to obtain 50 g of m-acetamido-acetylacetanilide melting at 107° C. which was used as is for the next step.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[NH:11][C:12](=[O:14])[CH3:13]>C1C=CC=CC=1>[C:12]([NH:11][C:10]1[CH:9]=[C:8]([CH:17]=[CH:16][CH:15]=1)[NH:7][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
35 g
Type
reactant
Smiles
NC=1C=C(NC(C)=O)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added to acetone
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(NC(CC(C)=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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